molecular formula C19H16Cl3N3O B13416075 2-Chloro-N-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-acetamide

2-Chloro-N-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-acetamide

Cat. No.: B13416075
M. Wt: 408.7 g/mol
InChI Key: SEBZYCZOQDPQHF-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of multiple chloro substituents and a pyrazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Chlorination: Introduction of chloro groups can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Acetamide formation: The final step involves the reaction of the chlorinated pyrazole with an appropriate acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.

    Reduction: Reduction reactions could target the chloro substituents, potentially converting them to corresponding amines.

    Substitution: Nucleophilic substitution reactions may occur at the chloro positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

2-Chloro-N-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use as a precursor in the manufacture of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, compounds with similar structures may act by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-chlorophenyl)-acetamide: Lacks the pyrazole ring.

    N-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-acetamide: Lacks the additional chloro substituents.

Uniqueness

The presence of multiple chloro substituents and the pyrazole ring in 2-Chloro-N-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-acetamide may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H16Cl3N3O

Molecular Weight

408.7 g/mol

IUPAC Name

2-chloro-N-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methyl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C19H16Cl3N3O/c1-13-17(19(22)25(23-13)16-5-3-2-4-6-16)12-24(18(26)11-20)15-9-7-14(21)8-10-15/h2-10H,11-12H2,1H3

InChI Key

SEBZYCZOQDPQHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CN(C2=CC=C(C=C2)Cl)C(=O)CCl)Cl)C3=CC=CC=C3

Origin of Product

United States

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